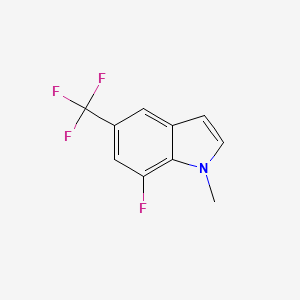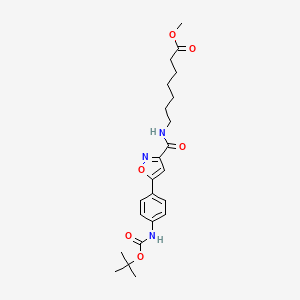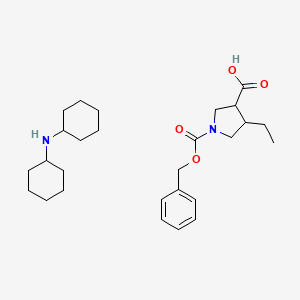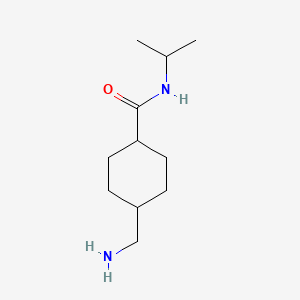![molecular formula C36H24N2O2S B12097401 Bis[4-(9-H-carbazole)phenyl] sulfone](/img/structure/B12097401.png)
Bis[4-(9-H-carbazole)phenyl] sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[4-(9-H-carbazole)phenyl] sulfone is an organic compound that belongs to the class of carbazole derivatives. It is characterized by the presence of two 9-H-carbazole moieties attached to a central sulfone group. This compound is known for its unique optoelectronic properties, making it a valuable material in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(9-H-carbazole)phenyl] sulfone typically involves the reaction of 9-H-carbazole with a sulfone-containing reagent under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 9-H-carbazole is reacted with a sulfone derivative in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
Bis[4-(9-H-carbazole)phenyl] sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The aromatic carbazole rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrated or halogenated carbazole derivatives.
科学研究应用
Bis[4-(9-H-carbazole)phenyl] sulfone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties.
作用机制
The mechanism of action of Bis[4-(9-H-carbazole)phenyl] sulfone involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as a charge transport material, facilitating the movement of electrons or holes within a device. The carbazole moieties provide electron-donating properties, while the sulfone group acts as an electron-withdrawing center, creating a balanced charge transport system.
相似化合物的比较
Similar Compounds
9,9’-Bis(4-phenyl)carbazole: Similar structure but lacks the sulfone group.
4,4’-Bis(9-carbazolyl)biphenyl: Contains two carbazole units connected by a biphenyl linker instead of a sulfone group.
Uniqueness
Bis[4-(9-H-carbazole)phenyl] sulfone is unique due to the presence of both electron-donating carbazole moieties and an electron-withdrawing sulfone group. This combination provides a balanced charge transport system, making it particularly valuable in optoelectronic applications such as OLEDs, where efficient charge transport is crucial for device performance.
属性
分子式 |
C36H24N2O2S |
|---|---|
分子量 |
548.7 g/mol |
IUPAC 名称 |
9-[4-(4-carbazol-9-ylphenyl)sulfonylphenyl]carbazole |
InChI |
InChI=1S/C36H24N2O2S/c39-41(40,27-21-17-25(18-22-27)37-33-13-5-1-9-29(33)30-10-2-6-14-34(30)37)28-23-19-26(20-24-28)38-35-15-7-3-11-31(35)32-12-4-8-16-36(32)38/h1-24H |
InChI 键 |
YDUMUFRPWMBLFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3',4,5',6-Tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B12097363.png)




![7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid](/img/structure/B12097386.png)
![2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12097406.png)
![(3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12097413.png)
![2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-nitrophenyl)pentanamide](/img/structure/B12097417.png)
